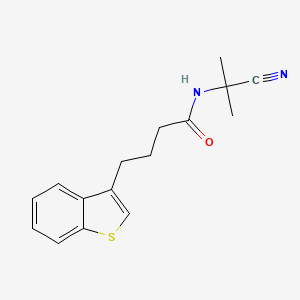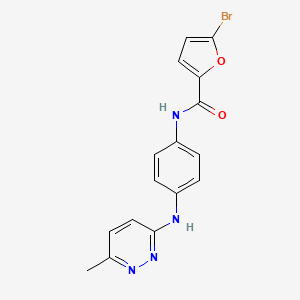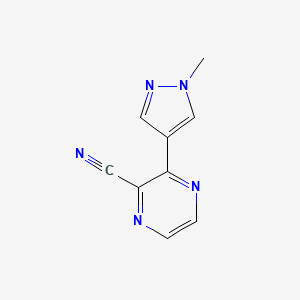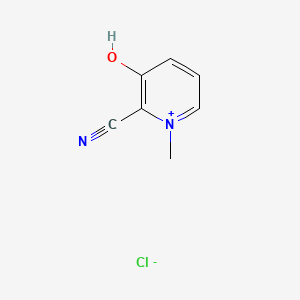![molecular formula C19H20ClN5O2 B2694620 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine CAS No. 1396564-13-8](/img/structure/B2694620.png)
2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine is a complex organic compound that features a pyrazine ring, an azetidine ring, and a piperazine ring substituted with a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorophenyl group. This intermediate is then reacted with azetidine-1-carbonyl chloride under controlled conditions to form the azetidine derivative. Finally, the pyrazine ring is introduced through a coupling reaction with pyrazine-2-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)piperazine: This compound shares the piperazine ring with a chlorophenyl group but lacks the azetidine and pyrazine rings.
Pyrazinamide: A simpler pyrazine derivative used as an anti-tubercular agent.
Azetidine-2-carboxylic acid: Contains the azetidine ring but lacks the piperazine and pyrazine rings.
Uniqueness
2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine is unique due to its combination of three different rings (pyrazine, azetidine, and piperazine) and the presence of a chlorophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-15-3-1-2-4-17(15)23-7-9-24(10-8-23)18(26)14-12-25(13-14)19(27)16-11-21-5-6-22-16/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRIGIHROZGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)

![2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2694539.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)

![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)

![2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)
![8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2694551.png)



![3,8-dibenzyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694558.png)
